molecular formula C7H11NO B6194643 1-ethenyl-4-methylpyrrolidin-2-one CAS No. 15297-60-6

1-ethenyl-4-methylpyrrolidin-2-one

Cat. No.: B6194643
CAS No.: 15297-60-6
M. Wt: 125.17 g/mol
InChI Key: LWWJIQWIJBMGKE-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, featuring an ethenyl group at the first position and a methyl group at the fourth position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

15297-60-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethenyl-4-methylpyrrolidin-2-one

InChI

InChI=1S/C7H11NO/c1-3-8-5-6(2)4-7(8)9/h3,6H,1,4-5H2,2H3

InChI Key

LWWJIQWIJBMGKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1)C=C

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-ethenyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo a domino process, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions contribute to its biological and chemical activities.

Comparison with Similar Compounds

1-Ethenyl-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Biological Activity

1-Ethenyl-4-methylpyrrolidin-2-one, also known as a pyrrolidine derivative, has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethenyl group and a methyl substituent. Its molecular formula is C7H11NC_7H_{11}N, and it possesses unique chemical properties that facilitate its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It has been shown to modulate the activity of dopamine (DA) and norepinephrine (NE) transporters, which are crucial for neurotransmission and mood regulation. The compound may act as an inhibitor of these transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.

Table 1: Interaction with Neurotransmitter Transporters

Compound Target Effect Reference
This compoundDopamine Transporter (DAT)Inhibition
This compoundNorepinephrine Transporter (NET)Inhibition
This compoundSerotonin Transporter (SERT)Minimal effect

Pharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to other pyrrolidine derivatives. Its effects on locomotor activity have been documented in animal studies, where it was found to enhance activity levels in a dose-dependent manner.

Case Study: Stimulant Activity in Rodents

A study evaluating the effects of this compound on locomotor activity in rodents revealed significant increases in movement following administration. The compound was administered at various dosages, and the results indicated that higher doses corresponded to greater stimulation of locomotor behavior.

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, similar compounds within the pyrrolidine class have raised concerns regarding neurotoxicity and potential for abuse. Ongoing research is necessary to establish a comprehensive understanding of its toxicological effects.

Table 2: Toxicity Comparisons with Similar Compounds

Compound Toxicity Level Notes
This compoundNot extensively studiedPotential neurotoxic effects
PyrovaleroneModerateKnown stimulant with abuse potential
MethylphenidateLowEstablished therapeutic use

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